molecular formula C18H20N2O4 B250007 N-(4-{[2-(2-methoxyphenoxy)acetyl]amino}phenyl)propanamide

N-(4-{[2-(2-methoxyphenoxy)acetyl]amino}phenyl)propanamide

Cat. No.: B250007
M. Wt: 328.4 g/mol
InChI Key: CROZBMOTTVCPDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[2-(2-methoxyphenoxy)acetyl]amino}phenyl)propanamide, commonly known as MPAPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPAPA is a small molecule that belongs to the class of amide compounds and has a molecular weight of 375.45 g/mol.

Mechanism of Action

The mechanism of action of MPAPA is not fully understood, but it is believed to act by inhibiting the activity of HDACs. HDACs are enzymes that remove acetyl groups from histone proteins, leading to the repression of gene expression. By inhibiting the activity of HDACs, MPAPA can increase the acetylation of histone proteins, leading to the activation of genes involved in cell death and other cellular processes.
Biochemical and Physiological Effects:
MPAPA has been shown to have various biochemical and physiological effects, including the induction of cell death in cancer cells, neuroprotection, and anti-inflammatory activity. MPAPA also has antioxidant properties, which can help protect cells from oxidative stress and damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MPAPA in lab experiments is its low molecular weight, which makes it easy to handle and administer. MPAPA is also relatively stable and can be stored for long periods without significant degradation. However, one of the limitations of using MPAPA in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on MPAPA, including exploring its potential in cancer treatment, neuroprotection, and anti-inflammatory activity. Additionally, further studies are needed to fully understand the mechanism of action of MPAPA and its potential side effects. The development of more effective and efficient synthesis methods for MPAPA could also help to facilitate its use in scientific research. Finally, the potential use of MPAPA in combination with other drugs or therapies should also be explored.

Synthesis Methods

MPAPA can be synthesized using various methods, including the reaction of N-(4-aminophenyl)propanamide with 2-(2-methoxyphenoxy)acetyl chloride in the presence of a base, such as triethylamine. The reaction occurs at room temperature and produces MPAPA as a white solid with a yield of around 75%. The purity of the compound can be improved by recrystallization from a suitable solvent, such as ethanol.

Scientific Research Applications

MPAPA has shown promising results in various scientific research applications, including cancer treatment, neuroprotection, and anti-inflammatory activity. Studies have shown that MPAPA can induce cell death in cancer cells by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. MPAPA also has neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, MPAPA has been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Properties

Molecular Formula

C18H20N2O4

Molecular Weight

328.4 g/mol

IUPAC Name

N-[4-[[2-(2-methoxyphenoxy)acetyl]amino]phenyl]propanamide

InChI

InChI=1S/C18H20N2O4/c1-3-17(21)19-13-8-10-14(11-9-13)20-18(22)12-24-16-7-5-4-6-15(16)23-2/h4-11H,3,12H2,1-2H3,(H,19,21)(H,20,22)

InChI Key

CROZBMOTTVCPDQ-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2OC

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2OC

Origin of Product

United States

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